molecular formula C22H24N4O3S2 B2718362 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 681269-82-9

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2718362
CAS No.: 681269-82-9
M. Wt: 456.58
InChI Key: TWUZSIAXQAHYLL-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14-5-8-17(11-15(14)2)26-21(19-12-30-13-20(19)24-26)23-22(27)16-6-9-18(10-7-16)31(28,29)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUZSIAXQAHYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22_{22}H24_{24}N4_{4}O2_{2}S
  • Molecular Weight : 420.52 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds with similar thienopyrazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thienopyrazoles were tested against MCF-7 breast cancer cells, showing IC50_{50} values ranging from 0.39 to 3.16 μM, indicating potent antitumor activity . The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in preclinical models. For example, analogs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with some derivatives exhibiting higher selectivity and potency than standard anti-inflammatory drugs like diclofenac . This suggests that the thienopyrazole scaffold may be a valuable template for developing new anti-inflammatory agents.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of thienopyrazole derivatives against various bacterial and fungal strains. For instance, compounds were tested against Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans. Results indicated that certain derivatives possess significant antibacterial activity comparable to established antibiotics . The inhibitory zones measured during these tests highlight the potential of these compounds in treating infections.

Research Findings and Case Studies

Activity TypeCell Line/PathogenIC50_{50} / Inhibition ZoneReference
AntitumorMCF-70.39 - 3.16 μM
Anti-inflammatoryCOX inhibitionHigher than diclofenac
AntimicrobialE. coli, S. aureusSignificant compared to control

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Electrophilic aromatic substitution to introduce the 3,4-dimethylphenyl group.
  • Sulfamoylation : Introduction of the N,N-dimethylsulfamoyl group through nucleophilic substitution.

These synthetic approaches are essential for optimizing yield and purity for biological testing.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity : Studies have shown that compounds with similar thienopyrazole structures can inhibit tumor growth by targeting specific cancer cell lines. For instance, derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines, demonstrating significant cytotoxicity .
  • Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation, likely through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses. This property makes it a candidate for treating chronic inflammatory conditions .
  • Antimicrobial Effects : Preliminary studies suggest antimicrobial activity against certain pathogenic bacteria and fungi, indicating its potential use as an antibacterial or antifungal agent .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study published in Molecules demonstrated that derivatives of thienopyrazole compounds exhibited significant cytotoxic effects against breast cancer cells. The mechanism involved apoptosis induction through the mitochondrial pathway .
    • Another research article highlighted the synthesis of novel thienopyrazole derivatives that showed enhanced activity against prostate cancer cells compared to standard chemotherapeutics .
  • Anti-inflammatory Mechanism :
    • In vitro studies indicated that the compound inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .
    • A related study demonstrated that similar compounds reduced edema in animal models of inflammation, supporting their potential therapeutic application in inflammatory diseases .
  • Antimicrobial Activity :
    • Research conducted on various thienopyrazole derivatives revealed effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess potency .

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide?

Methodological Answer:
The synthesis involves refluxing intermediates in solvents like absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and filtration . Optimization requires adjusting variables:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution reactions.
  • Catalysts : Acidic conditions (e.g., acetic acid) promote cyclization in heterocyclic intermediates .
  • Temperature : Reflux (~80°C) ensures sufficient energy for ring closure without decomposition.
  • Reaction time : 4–6 hours balances yield and side-product formation. Post-synthesis, purify via recrystallization or HPLC .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign protons and carbons in the thieno-pyrazole and benzamide moieties. Compare chemical shifts with structurally similar triazolothiadiazoles (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • IR Spectroscopy : Identify sulfamoyl (S=O stretch ~1350 cm1^{-1}) and amide (C=O stretch ~1650 cm1^{-1}) groups.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .

Advanced: How can computational methods accelerate reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazole ring formation .
  • Reaction Path Search Algorithms : Identify low-energy pathways for sulfamoyl group introduction.
  • Machine Learning : Train models on existing heterocyclic reaction databases to optimize solvent/catalyst combinations. Feedback loops integrate experimental data (e.g., yields) to refine predictions .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., assay conditions, substituent effects). For example, use a 2k^k design to test solvent polarity and pH in enzyme inhibition assays .
  • Meta-Analysis : Pool data from multiple studies, adjusting for biases (e.g., cell line variability) using ANOVA.
  • Validation Assays : Replicate conflicting results under standardized conditions (e.g., fixed IC50_{50} protocols) .

Advanced: What strategies identify biological targets for this compound?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to capture binding proteins. Validate hits via Western blot .
  • Kinase Inhibition Assays : Screen against panels of kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Molecular Docking : Simulate binding to ATP pockets of kinases; prioritize targets with high docking scores and complementary pharmacophores .

Basic: What steps ensure purity assessment during synthesis?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to separate impurities. Monitor at 254 nm .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) for crystal formation.
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Modify dimethylphenyl (e.g., halogen substitution) or sulfamoyl groups (e.g., replace N,N-dimethyl with cyclic amines).
  • Biological Testing : Compare IC50_{50} values in cytotoxicity assays (e.g., MTT on cancer cell lines).
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to predict activity trends .

Advanced: How to optimize pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • Trifluoromethyl Analogues : Introduce CF3_3 groups to reduce CYP450-mediated oxidation (e.g., replace methyl with CF3_3 in the benzamide moiety) .
  • Microsomal Stability Assays : Incubate with liver microsomes; measure parent compound degradation via LC-MS.
  • LogP Adjustment : Use hydrophilic substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising membrane permeability .

Basic: What in vitro assays evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
  • Anticancer Screening : Use NCI-60 cell lines with 72-hour exposure and SRB staining for viability .
  • Anti-Inflammatory Assays : Measure COX-2 inhibition via ELISA (IC50_{50} < 10 µM indicates promise) .

Advanced: How to assess environmental impact during large-scale synthesis?

Methodological Answer:

  • Life Cycle Analysis (LCA) : Quantify waste solvents/energy use across reaction steps .
  • Membrane Separation Technologies : Implement nanofiltration to recover catalysts and reduce effluent toxicity .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize atom economy (>70% target) .

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